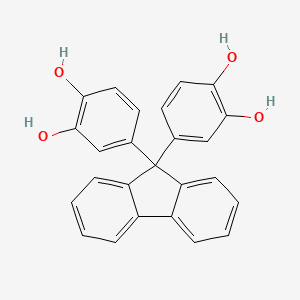

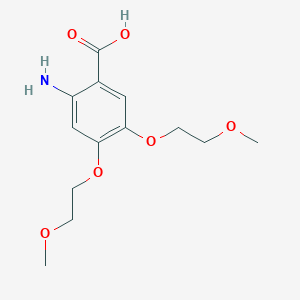

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid

Übersicht

Beschreibung

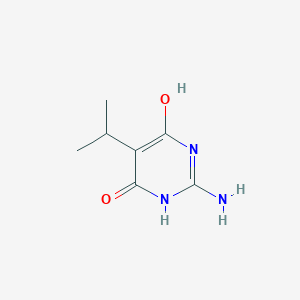

“2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” is a chemical compound . It is an impurity of Erlotinib, a drug targeted at EGFR in the treatment of non-small cell lung cancer .

Synthesis Analysis

The synthesis of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” involves a series of chemical reactions. The residue was purified by column chromatography eluted with a hexane-acetone system to give 2-amino-4, 5-bis- (2-methoxy-ethoxy)-benzoic acid ethyl ester .Molecular Structure Analysis

The molecular structure of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” is composed of a benzene ring with two 2-methoxyethoxy groups attached to it .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid” include a series of steps such as catalytic hydrogenation reaction .Wissenschaftliche Forschungsanwendungen

Deoxofluorination Agent

- Application : Bis(2-methoxyethyl)aminosulfur trifluoride, a compound related to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, is used for converting alcohols to alkyl fluorides and carboxylic acids to trifluoromethyl derivatives.

- Research Insight : This compound offers a broader spectrum and less thermal sensitivity compared to traditional deoxofluorination reagents (Lal, Pez, Pesaresi, & Prozonic, 1999).

Synthesis of Aromatic Polyamide

- Application : The thermal polymerization of methyl 3,5-bis(4-aminophenoxy)benzoate, a compound similar in structure to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, leads to the formation of hyperbranched aromatic polyamides.

- Research Insight : These polyamides have good solubility in various solvents and are characterized by inherent viscosity and molecular weight measurements (Yang, Jikei, & Kakimoto, 1999).

Intervalence Transitions in Mixed-Valence Monocations

- Application : Compounds like 4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, structurally related to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, are used to study intervalence charge-transfer in mixed-valence species.

- Research Insight : These compounds demonstrate the varying class of mixed-valence species and their solvatochromic properties (Barlow et al., 2005).

Molecular Design for Lead(II) Extraction

- Application : Analogous compounds with pseudo-18-crown-6 frameworks are synthesized for selective Pb(II) extraction.

- Research Insight : These polyether dicarboxylic acids show higher Pb(II)/Cu(II) selectivities compared to their monocarboxylic acid analogues (Hayashita et al., 1999).

Corrosion Control in Steel

- Application : 3,5-Bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, structurally related to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, is used for corrosion control of mild steel in hydrochloric acid medium.

- Research Insight : This compound acts as an effective inhibitor for acidic corrosion with efficiency up to 98% (Bentiss et al., 2009).

Synthesis of Fluorescent Probes

- Application : The synthesis of compounds like 2-[6-(4′-hydroxy)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid, structurally related to 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid, for detecting reactive oxygen species.

- Research Insight : These probes can selectively detect highly reactive oxygen species and are useful for studying their roles in biological and chemical applications (Setsukinai et al., 2003).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO6/c1-17-3-5-19-11-7-9(13(15)16)10(14)8-12(11)20-6-4-18-2/h7-8H,3-6,14H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUJDMSWRGMPHJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C(=C1)C(=O)O)N)OCCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10629923 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

CAS RN |

574738-66-2 | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=574738-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-4,5-bis(2-methoxyethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10629923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Iodo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593084.png)

![4-bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1593091.png)